N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-13-9-10-15(19-23-16-8-5-11-21-20(16)25-19)12-17(13)22-18(24)14-6-3-2-4-7-14/h5,8-12,14H,2-4,6-7H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOSUCINGMKHTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide typically involves multiple steps starting from commercially available substances. The thiazolo[5,4-b]pyridine core can be constructed through a series of reactions, including cyclization and annulation processes . The final compound is obtained by coupling the thiazolo[5,4-b]pyridine derivative with cyclohexanecarboxamide under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
Biochemical Pathways
The inhibition of PI3K leads to a cascade of effects:
- Cellular Growth Inhibition : Reduced signaling through the AKT pathway inhibits cell growth and proliferation.
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by affecting downstream targets involved in survival signaling.
Cancer Treatment
Research indicates that compounds targeting the PI3K pathway can be effective against various cancers. The ability of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide to inhibit this pathway suggests potential as an anti-cancer agent. Studies have shown that similar compounds exhibit efficacy against breast cancer and prostate cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antitubercular Activity
While primarily studied for its anticancer properties, there is emerging evidence suggesting that thiazole derivatives may also possess antitubercular activity. Compounds with similar structures have demonstrated effectiveness against Mycobacterium tuberculosis, indicating a potential application for this compound in treating tuberculosis, especially multidrug-resistant strains .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against PI3K at nanomolar concentrations. These studies typically involve cell lines where the compound's effects on cell viability and apoptosis are measured using assays such as MTT or Annexin V staining.
Animal Models
Preclinical studies in animal models have provided insights into the pharmacokinetics and bioavailability of the compound. Results indicate favorable distribution characteristics and sustained inhibitory effects on tumor growth when administered at specific dosages.
Summary of Findings
| Application Area | Mechanism of Action | Evidence Level |
|---|---|---|
| Cancer Treatment | PI3K/AKT/mTOR pathway inhibition | Strong |
| Antitubercular Activity | Potential inhibition of Mycobacterium tuberculosis | Moderate |
| In Vitro Efficacy | Induces apoptosis in cancer cell lines | Strong |
| Animal Model Efficacy | Effective at nanomolar concentrations | Strong |
Mechanism of Action
The mechanism of action of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its mechanism of action can include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolo[5,4-b]pyridine Derivatives with Varied Substituents
Multiple analogs of the target compound have been synthesized to explore structure-activity relationships (SAR). For example:
- Compound 6h (3-(trifluoromethyl)phenyl-substituted thiazolo[5,4-b]pyridine carboxamide): Exhibits moderate c-KIT inhibitory activity (IC₅₀ = 9.87 µM) due to optimal hydrophobic interactions with the kinase’s binding pocket .
- N-(5-thiophen-2-yl-isothiazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide (10b) : Replaces the methylphenyl group with a thiophene ring, synthesized via Suzuki-Miyaura coupling. While its activity data are incomplete, its structural divergence highlights the importance of aromatic substituents in target engagement .
Enzymatic Activity and SAR Insights
Key findings from enzymatic assays (Table 1, ) reveal:
| Compound | R1 Group | c-KIT IC₅₀ (µM) |
|---|---|---|
| 6h | 3-(trifluoromethyl)phenyl | 9.87 |
| 6i | Methylene-linked analog | >50 |
| 6j | Urea linkage (vs. amide) | Inactive |
The cyclohexanecarboxamide group in the target compound likely enhances binding affinity compared to linear alkyl chains (e.g., pentanamide in D628-0068) due to its conformational rigidity and hydrophobic surface area .
Pharmacological and Physicochemical Properties
- Metabolic Stability : Thiazolo[5,4-b]pyridine derivatives generally exhibit moderate metabolic stability, though data specific to the target compound require further validation .
Critical Analysis of Evidence Limitations
Biological Activity
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. Structurally, it features a thiazolo[5,4-b]pyridine moiety, which is known to impart various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Features
The molecular formula of this compound is with a molecular weight of 367.5 g/mol. Its unique structure combines a thiazole ring and a pyridine ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3OS |
| Molecular Weight | 367.5 g/mol |
| CAS Number | 900633-67-2 |
The primary target for this compound is the Phosphoinositide 3-Kinase (PI3K) pathway. The compound functions as an inhibitor of PI3K enzymatic activity, which plays a crucial role in cellular signaling pathways associated with growth and metabolism. Inhibition of this pathway can lead to significant effects on cell proliferation and survival.
In Vitro Studies
Research indicates that compounds with similar thiazolo[5,4-b]pyridine structures exhibit notable biological activities:
- Antitumor Activity : Several derivatives have shown promising results in inhibiting cancer cell lines through apoptosis induction. For instance, thiazolo[5,4-b]pyridine derivatives have been reported to induce apoptotic cell death in HeLa cancer cells .
- Enzymatic Inhibition : A study revealed that related compounds exhibited potent inhibitory effects on PI3K isoforms with IC50 values in the nanomolar range (e.g., IC50 = 3.6 nM for certain derivatives) . This suggests that the compound may possess significant therapeutic potential against cancers reliant on the PI3K pathway.
- Antimicrobial Activity : Compounds derived from thiazolo[5,4-b]pyridine have demonstrated antibacterial properties against strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness .
Case Studies
A series of studies have evaluated the biological activities of thiazolo[5,4-b]pyridine derivatives:
- Study on Anticancer Properties : In vitro tests showed that various derivatives displayed significant cytotoxic effects on cancer cell lines, with some compounds outperforming established treatments like sorafenib .
- Evaluation of Antimicrobial Effects : Another study focused on the antimicrobial properties of thiazolopyridine derivatives against common pathogens, yielding MIC values that suggest strong potential for development into therapeutic agents .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide, and how can purity be ensured?
- Methodology : Multi-step synthesis often involves Suzuki-Miyaura coupling to construct the thiazolo[5,4-b]pyridine core, followed by amidation with cyclohexanecarboxylic acid derivatives. Critical steps include:
- Coupling reaction : Use Pd catalysts (e.g., Pd(PPh₃)₄) and boron reagents under inert conditions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures.
- Purity validation : Monitor intermediates via HPLC (C18 column, acetonitrile/water mobile phase) and confirm final product structure via ¹H/¹³C NMR and HRMS .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Primary methods :
- NMR spectroscopy : Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm cyclohexane carboxamide connectivity .
- HPLC : Quantify purity (>95%) using reverse-phase columns with UV detection at 254 nm .
- Mass spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 408.15) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during thiazolo[5,4-b]pyridine core formation?
- Challenges : Competing side reactions (e.g., over-oxidation or dimerization).
- Solutions :
- Temperature control : Maintain 80–100°C during cyclization to balance reaction rate and selectivity .
- Catalyst tuning : Use Pd/Cu co-catalysts for cross-coupling to reduce homocoupling by-products .
- Real-time monitoring : In situ FTIR or LC-MS to detect intermediates and adjust conditions dynamically .
Q. What strategies address discrepancies in reported IC₅₀ values for kinase inhibition across studies?
- Root causes : Variability in assay conditions (e.g., ATP concentration, enzyme isoforms).
- Mitigation :
- Standardized protocols : Use recombinant PI3Kα (vs. cell lysates) and fixed ATP levels (e.g., 1 mM) .
- Controls : Include reference inhibitors (e.g., LY294002) to normalize inter-lab variability .
- Data reconciliation : Meta-analysis of inhibition curves (e.g., Hill slopes) to identify outliers .
Q. How does the cyclohexanecarboxamide moiety influence target selectivity compared to other carboxamide derivatives?
- Structural insights :
- Conformational rigidity : Cyclohexane enhances binding pocket complementarity vs. linear chains, reducing off-target interactions (e.g., with PI3Kβ) .
- Hydrogen bonding : Carboxamide NH forms key interactions with kinase hinge regions (e.g., Val851 in PI3Kα) .
- Experimental validation : Compare inhibition profiles of cyclohexanecarboxamide vs. benzamide analogs in kinase panels .
Q. What are the challenges in establishing structure-activity relationships (SAR) for thiazolo[5,4-b]pyridine derivatives?
- Key issues :
- Substituent effects : Electron-withdrawing groups (e.g., -F) at the phenyl ring enhance potency but reduce solubility .
- Bioavailability : High logP values (>3.5) limit cellular uptake despite in vitro activity .
- Approaches :
- Parallel synthesis : Generate derivatives with systematic substitutions (e.g., -OCH₃, -CF₃) .
- In silico modeling : Molecular docking (AutoDock Vina) to predict binding affinities before synthesis .
Q. How can crystallographic data resolve ambiguities in binding modes predicted by computational models?
- Workflow :
Co-crystallization : Soak PI3Kα crystals with the compound (10 mM in DMSO/PEG buffer) .
Data collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) structures .
Refinement : SHELXL for electron density map analysis to validate hydrogen bonds and hydrophobic contacts .
- Case study : A 2.1 Å structure revealed unexpected π-π stacking between the thiazolo ring and Tyr836, guiding SAR optimization .
Q. What in vitro models best predict in vivo efficacy for PI3K inhibition?
- Models :
- 3D spheroids : Mimic tumor microenvironments; assess penetration using fluorescent analogs .
- Primary cells : Patient-derived cancer cells for heterogeneity analysis .
- Pharmacokinetic profiling :
- Microsomal stability : Human liver microsomes (HLM) to estimate metabolic clearance .
- Plasma protein binding : Equilibrium dialysis to measure free fraction (critical for dose prediction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
